Lanthanum arsenide

Semiconductor band structure Rare-earth monopnictides Electronic structure theory

Lanthanum arsenide (LaAs, CAS 12255-04-8) is a binary rare-earth monopnictide that crystallizes in the rock-salt (NaCl-type) structure under ambient conditions and is commercially available as a high-purity crystalline solid in ingot, lump, powder, sputtering target, and wafer forms. As the lightest member of the lanthanum monopnictide series, LaAs occupies a distinctive electronic position: corrected DFT calculations show it is a narrow-gap semiconductor with a band gap of 0.12 eV, in contrast to LaN (0.82 eV) and LaP (0.25 eV), while the heavier analog LaSb is semimetallic with 0.28 eV band overlap.

Molecular Formula AsLa
Molecular Weight 213.8271 g/mol
CAS No. 12255-04-8
Cat. No. B13745010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLanthanum arsenide
CAS12255-04-8
Molecular FormulaAsLa
Molecular Weight213.8271 g/mol
Structural Identifiers
SMILES[As]#[La]
InChIInChI=1S/As.La
InChIKeyRUEOHXYHAQIUNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lanthanum Arsenide (LaAs) CAS 12255-04-8: Technical Baseline for Semiconductor and Photo-Optic Procurement


Lanthanum arsenide (LaAs, CAS 12255-04-8) is a binary rare-earth monopnictide that crystallizes in the rock-salt (NaCl-type) structure under ambient conditions and is commercially available as a high-purity crystalline solid in ingot, lump, powder, sputtering target, and wafer forms [1]. As the lightest member of the lanthanum monopnictide series, LaAs occupies a distinctive electronic position: corrected DFT calculations show it is a narrow-gap semiconductor with a band gap of 0.12 eV, in contrast to LaN (0.82 eV) and LaP (0.25 eV), while the heavier analog LaSb is semimetallic with 0.28 eV band overlap . This intermediate electronic character, combined with the absence of 4f electrons on lanthanum, renders LaAs non-magnetic and makes it a critical reference material for disentangling electronic, magnetic, and topological phenomena across the rare-earth pnictide family.

Why LaAs Cannot Be Generically Substituted with Other Rare-Earth Monoarsenides: Evidence of Quantifiable Performance Divergence


The lanthanum monopnictide series (LaN, LaP, LaAs, LaSb, LaBi) spans a semiconductor-to-semimetal transition, with LaAs sitting precisely at the narrow-gap boundary (0.12 eV) . Cross-substitution with LaP (0.25 eV gap) or LaSb (semimetallic) would shift the electronic ground state by >100%, invalidating device designs that rely on LaAs's specific band-edge energetics and carrier compensation conditions. Even within the arsenide sub-family, LaAs exhibits a room-temperature resistivity of ~459 μΩ-cm — approximately 5× higher than LuAs (90 μΩ-cm) [1][2] — and an optical transmission window >50% in the 3–5 μm mid-infrared region that is distinct from previously reported rare-earth arsenides [1]. Substituting LaAs with a magnetic rare-earth arsenide (e.g., GdAs or ErAs) introduces 4f-electron magnetism that fundamentally alters the electronic and spin-dependent transport properties, precluding LaAs's role as a non-magnetic reference system. These quantifiable divergences mean that generic in-class substitution compromises the specific performance envelope required in epitaxial metal/semiconductor heterostructures, photoconductive switches, and magnetotransport reference experiments.

Quantitative Differentiation Evidence for Lanthanum Arsenide (LaAs) Versus Closest Analogs and In-Class Candidates


Narrow-Gap Semiconductor Character: LaAs Band Gap (0.12 eV) Versus LaN (0.82 eV), LaP (0.25 eV), and Semimetallic LaSb

Corrected density functional theory (DFT) calculations that rectify the systematic band-gap underestimation of conventional LDA/GGA methods place LaAs as a narrow-gap semiconductor with a band gap of 0.12 eV. This is substantially smaller than LaP (0.25 eV, a factor of ~2.1× larger) and LaN (0.82 eV, a factor of ~6.8× larger), while LaSb is unambiguously semimetallic with 0.28 eV band overlap . The corrected DFT results agree with available experimental data, confirming that LaAs sits at the semiconductor-to-semimetal crossover boundary within the LaX series .

Semiconductor band structure Rare-earth monopnictides Electronic structure theory

Room-Temperature Electrical Resistivity: LaAs (~459 μΩ-cm) Exhibits 5.1× Higher Resistivity Than LuAs (90 μΩ-cm)

Temperature-dependent resistivity measurements on high-quality epitaxial rock-salt LaAs films grown on III-V substrates using LuAs barrier layers yield a room-temperature resistivity of ~459 μΩ-cm [1]. In contrast, epitaxial LuAs films grown under comparable conditions exhibit a room-temperature resistivity of ~90 μΩ-cm — a factor of 5.1× lower [2]. Both materials are semimetallic in their ground state, but the substantially higher resistivity of LaAs makes it the preferred choice in applications where higher dark resistivity is advantageous, such as in photoconductive switches requiring low dark current.

Epitaxial semimetals Electrical transport Rare-earth arsenide thin films

Mid-Infrared Optical Transmission: LaAs Opens a >50% Transmission Window at 3–5 μm Distinct from Other Rare-Earth Arsenides

Optical reflectivity and transmission measurements on epitaxial LaAs films reveal an optical transmission window exceeding 50% in the mid-infrared range between ~3 μm and ~5 μm [1]. The study explicitly notes that LaAs exhibits distinct optical properties compared with previously reported rare-earth arsenide materials. While ErAs, for example, shows a maximum transmission window around 1.55 μm, and other RE-V compounds display different spectral ranges, LaAs uniquely provides high transmission in the 3–5 μm atmospheric window critical for thermal imaging and free-space mid-IR communications [1][2].

Infrared optical materials Epitaxial transparent contacts Mid-IR photonics

Pressure-Induced Phase Transition Threshold: LaAs Transforms at ~20 GPa Versus LuAs at 57 GPa (2.85× Lower Pressure Stability)

Synchrotron X-ray powder diffraction experiments under high pressure reveal a first-order crystallographic phase transition from rock-salt (NaCl-type) to a primitive tetragonal (P4/mmm) structure at approximately 20 GPa for LaAs, accompanied by a volume collapse of ~10% [1]. In contrast, LuAs maintains its rock-salt structure up to ~57 GPa — nearly 2.85× higher pressure — before transforming to an as-yet unidentified high-pressure phase. The experimentally determined bulk moduli further quantify this mechanical distinction: LaAs = 92 ± 6 GPa versus LuAs = 85 ± 3 GPa, indicating that LaAs is approximately 8% stiffer despite its lower phase transition pressure [1].

High-pressure crystallography Phase transition Equation of state

Intrinsic Non-Magnetic Ground State: LaAs (0.002 μB) Versus Magnetic Rare-Earth Arsenides (GdAs, ErAs)

DFT calculations for the high-pressure tetragonal (P4/mmm) phase of LaAs yield a final magnetic moment of 0.002 μB per unit cell, with magnetic ordering classified as non-magnetic (NM) [1]. This stems from the La³⁺ ion having an empty 4f shell ([Xe] 4f⁰), which eliminates localized magnetic moments. In stark contrast, GdAs (Gd³⁺: 4f⁷, S = 7/2) and ErAs (Er³⁺: 4f¹¹) carry substantial paramagnetic or ordered magnetic moments that introduce spin-dependent scattering, magnetic exchange effects, and complications in ARPES and quantum oscillation measurements [2]. LaAs is thus the only non-magnetic binary lanthanum monopnictide that remains semiconducting (LaN is also non-magnetic but has a much larger 0.82 eV gap).

Magnetic properties Rare-earth pnictides Non-magnetic semiconductors

Extreme Magnetoresistance (XMR): LaAs Retains XMR Profile with Reduced Magnitude (10²–10³× Lower) Versus LaSb and LaBi

The first growth and complete study of LaAs single crystals demonstrates that LaAs retains all qualitative features characteristic of the extreme magnetoresistance (XMR) effect observed in LaSb and LaBi, including the distinctive resistivity turn-on temperature and magnetic-field-induced resistivity plateau [1]. However, the magnitude of XMR in LaAs is reduced by a factor of 10²–10³ compared to LaSb and LaBi. Crucially, ARPES measurements confirm the absence of Dirac cones in LaAs, ruling out a topological origin for XMR and establishing electron-hole compensation — which LaAs shares with LaSb and LaBi — as the true mechanism [1]. This makes LaAs the decisive reference compound for disentangling topology from compensation in the XMR phenomenon.

Extreme magnetoresistance Topological semimetals Carrier compensation

Evidence-Backed Procurement Scenarios for Lanthanum Arsenide (LaAs): Where Quantitative Differentiation Drives Selection


Terahertz Photoconductive Switches Requiring Maximum Dark Resistivity

In photoconductive antenna (PCA) devices for terahertz generation and detection, dark resistivity directly limits the signal-to-noise ratio. LaAs:InGaAs nanocomposite superlattices were experimentally demonstrated to exhibit the highest dark resistivities among the rare-earth arsenide series (LaAs, GdAs, LuAs, ErAs) embedded in In₀.₅₃Ga₀.₄₇As [1]. When combined with the ~459 μΩ-cm baseline resistivity of pure LaAs films — 5.1× higher than LuAs (90 μΩ-cm) [2] — LaAs emerges as the optimal rare-earth arsenide for photoconductive switches where minimizing dark current is the primary design constraint. Procurement of LaAs sputtering targets or epitaxial-grade source material should be prioritized over ErAs or LuAs when the application demands the lowest possible dark current in THz photomixers and photoconductive detectors.

Epitaxial Transparent Ohmic Contacts for Mid-Infrared (3–5 μm) Optoelectronic Devices

Mid-infrared photodetectors, thermal imaging focal plane arrays, and free-space optical communication systems operating in the 3–5 μm atmospheric window require transparent contact layers that do not absorb in the operational wavelength range. LaAs thin films exhibit an optical transmission window >50% between ~3 μm and ~5 μm [1], while ErAs — the most widely studied RE-V contact material — has its transmission maximum near 1.55 μm. LaAs thus uniquely serves as an epitaxially integrable, lattice-matchable transparent contact specifically for mid-IR III-V devices. Material procurement should specify LaAs with 5N (99.999%) purity in sputtering target or evaporation source form to ensure stoichiometric film quality for MBE or pulsed laser deposition.

Reference Material for Extreme Magnetoresistance (XMR) Mechanism Studies

The origin of extreme magnetoresistance in lanthanum monopnictides has been vigorously debated between topological and carrier-compensation explanations. LaAs single crystals were shown via ARPES to lack Dirac cones, confirming a topologically trivial band structure, while simultaneously exhibiting the same degree of electron-hole compensation as LaSb and LaBi and retaining all qualitative XMR features (albeit with 10²–10³× reduced magnitude) [1]. This unique combination makes LaAs the essential non-magnetic, topologically trivial control sample for XMR research. Laboratories engaged in topological materials research should procure LaAs single crystals or high-purity polycrystalline feedstock for flux growth to enable systematic comparative magnetotransport studies against LaSb, LaBi, and candidate XMR materials.

High-Pressure Phase Transition Calibration Standards

The well-characterized pressure-induced structural phase transition of LaAs from rock-salt (B1) to tetragonal (P4/mmm) at ~20 GPa, with an accompanying ~10% volume collapse and a bulk modulus of 92 ± 6 GPa [1], makes LaAs a reliable internal pressure calibrant for diamond anvil cell experiments in the 10–30 GPa range. Its sharp, first-order transition provides a clear diffraction signature distinct from the much higher transition of LuAs (57 GPa) or the lower transition of LaP (~18–19 GPa). High-pressure research groups should consider LaAs powder as a complementary pressure marker to ruby fluorescence, particularly for synchrotron X-ray diffraction studies of rare-earth compounds where chemical compatibility with the sample environment is essential.

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